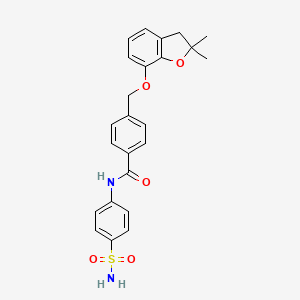
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4S |
| Molecular Weight | 397.48 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC)C |
Synthesis Methods
The synthesis typically involves multi-step organic reactions starting from readily available precursors. The reaction conditions include:
- Reagents: Common reagents include various coupling agents and solvents.
- Catalysts: Often employed to enhance reaction efficiency.
- Purification Techniques: Chromatography is commonly used to isolate the final product.
Anticancer Activity
Research indicates that compounds related to the benzofuran structure exhibit significant anticancer properties. For instance:
- A study evaluated the anticancer activity of dihydrobenzofuran derivatives against a panel of 60 human tumor cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some showing GI(50) values below 10 nM against breast cancer cell lines .
- The mechanism of action involves inhibition of tubulin polymerization, disrupting mitosis in cancer cells. Specific derivatives have been shown to inhibit tubulin polymerization by approximately 50% at concentrations around 13 µM .
Antimicrobial Activity
Emerging evidence suggests that the compound may possess antimicrobial properties:
- Research on related benzofuran derivatives indicates potential efficacy against various bacterial strains. The sulfamoyl group is known for its role in enhancing antibacterial activity by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Tubulin Binding: Similar compounds have been shown to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest.
- Enzyme Inhibition: The sulfamoyl moiety may inhibit enzymes involved in folate metabolism, impacting bacterial growth.
Case Studies and Research Findings
Several studies have highlighted the biological significance of related compounds:
- Dihydrobenzofuran Lignans:
- Antimicrobial Evaluation:
Propriétés
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-24(2)14-18-4-3-5-21(22(18)31-24)30-15-16-6-8-17(9-7-16)23(27)26-19-10-12-20(13-11-19)32(25,28)29/h3-13H,14-15H2,1-2H3,(H,26,27)(H2,25,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFDWNBLQWTYKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














